(+)-Catechin-13C3

Vue d'ensemble

Description

(+)-Catechin-13C3 is a labeled form of (+)-catechin, a natural flavonoid found in various plants, particularly in tea leaves, cocoa, and berries. This compound is known for its antioxidant properties and potential health benefits, including anti-inflammatory, anti-carcinogenic, and cardiovascular protective effects. The “13C3” label indicates that three carbon atoms in the molecule are isotopically labeled with carbon-13, a stable isotope of carbon, which is useful in tracing and studying metabolic pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (+)-Catechin-13C3 typically involves the incorporation of carbon-13 labeled precursors into the biosynthetic pathway of catechin. One common method is the use of labeled phenylalanine or acetate as starting materials, which are then enzymatically converted into the flavonoid structure of catechin. The reaction conditions often require specific enzymes and cofactors to facilitate the conversion.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, such as the fermentation of genetically modified microorganisms that can incorporate carbon-13 labeled substrates into catechin. This method ensures a high yield and purity of the labeled compound, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: (+)-Catechin-13C3 undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents like hydrogen peroxide or enzymes such as polyphenol oxidase, this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the quinone forms back to catechins using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, polyphenol oxidase, and atmospheric oxygen.

Reduction: Sodium borohydride, catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinones, dimers, and oligomers.

Reduction: Regeneration of catechin from quinones.

Substitution: Alkylated or acylated catechin derivatives.

Applications De Recherche Scientifique

(+)-Catechin-13C3 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studying the metabolic pathways of flavonoids and their interactions with other biomolecules.

Biology: Investigates the role of catechins in cellular processes, including antioxidant defense mechanisms and signal transduction pathways.

Medicine: Explores the therapeutic potential of catechins in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: Utilized in the development of functional foods, nutraceuticals, and cosmetic products due to its antioxidant properties.

Mécanisme D'action

The mechanism of action of (+)-Catechin-13C3 involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Enzyme Inhibition: Inhibits enzymes such as cyclooxygenase and lipoxygenase, reducing inflammation and pain.

Signal Transduction: Modulates signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune response.

Comparaison Avec Des Composés Similaires

(+)-Catechin-13C3 can be compared with other similar compounds, such as:

Epicatechin: Another flavonoid with similar antioxidant properties but differs in the configuration of the hydroxyl groups.

Quercetin: A flavonol with a different structure but shares antioxidant and anti-inflammatory properties.

Resveratrol: A stilbenoid with distinct chemical structure but similar health benefits, including cardiovascular protection and anti-carcinogenic effects.

Uniqueness: The uniqueness of this compound lies in its isotopic labeling, which allows for precise tracing and study of its metabolic fate and interactions in biological systems, providing valuable insights into its mechanisms of action and potential therapeutic applications.

Activité Biologique

(+)-Catechin-13C3 is a stable isotopic variant of catechin, a flavonoid abundant in various plants, particularly tea leaves. The incorporation of carbon-13 into its structure enhances its utility in biochemical studies, allowing for precise tracking and analysis of metabolic pathways. This article explores the biological activities of this compound, highlighting its antioxidant, anti-inflammatory, and potential anticancer properties.

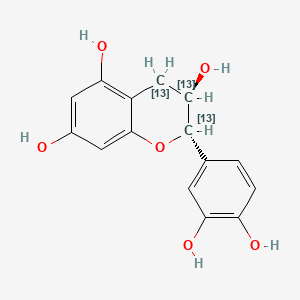

Chemical Structure and Properties

The unique feature of this compound is the substitution of three carbon atoms with the carbon-13 isotope. This modification does not significantly alter the compound's biological properties compared to its non-labeled counterpart but provides advantages in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Antioxidant Properties

Catechins are well-known for their antioxidant capabilities, which help neutralize free radicals and reduce oxidative stress. Studies have shown that this compound retains these properties, contributing to cellular protection against oxidative damage.

Anti-inflammatory Effects

Research indicates that catechins can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes. For instance, this compound has been observed to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical mediators in inflammatory pathways .

Anticancer Potential

The anticancer effects of catechins, including this compound, have been extensively studied. In vitro experiments demonstrate that catechins can induce apoptosis in cancer cells while sparing normal cells. Mechanistic studies reveal that catechins may inhibit various signaling pathways involved in cancer progression, such as the PI3K/AKT and MAPK pathways .

In Vitro Studies

- Cell Viability Assays : In experiments involving cancer cell lines treated with chemotherapeutic agents, the presence of this compound enhanced cell viability compared to controls, suggesting a protective effect against cytotoxicity .

- Mechanistic Insights : NMR spectroscopy has been employed to track the metabolic fate of this compound in biological systems, revealing its interactions with proteins involved in cell signaling and metabolism.

Clinical Implications

A study highlighted that catechin extracts could significantly reduce tumor growth in animal models when combined with standard chemotherapy drugs. The findings suggest that this compound could serve as an adjunctive treatment in cancer therapy due to its ability to enhance the efficacy of conventional treatments while mitigating side effects .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other catechins:

| Compound Name | Antioxidant Activity | Anti-inflammatory Effects | Anticancer Potential |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| Epigallocatechin Gallate | Very High | High | Very Significant |

| Procyanidin B2 | Moderate | High | Moderate |

| Catechin | High | Moderate | Significant |

Propriétés

IUPAC Name |

(2S,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15+/m1/s1/i6+1,13+1,15+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTAWBLQPZVEMU-QLZQUIFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C@H]([13C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746357 | |

| Record name | (2S,3R)-2-(3,4-Dihydroxyphenyl)(2,3,4-~13~C_3_)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261254-33-4 | |

| Record name | (2S,3R)-2-(3,4-Dihydroxyphenyl)(2,3,4-~13~C_3_)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1261254-33-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.